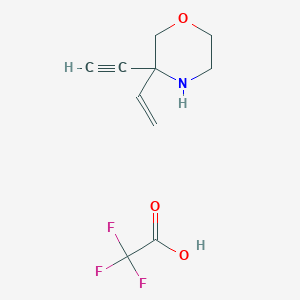

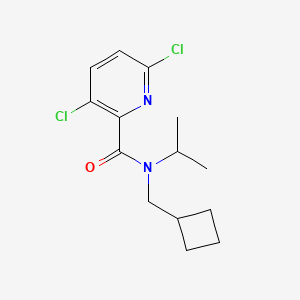

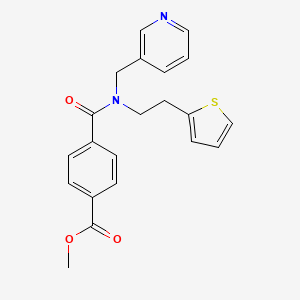

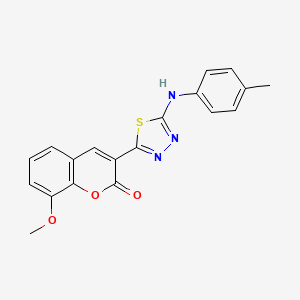

![molecular formula C13H14ClN3OS B2362713 1-(4-(6-chlorobenzo[d]thiazol-2-yl)pipérazin-1-yl)éthanone CAS No. 266679-03-2](/img/structure/B2362713.png)

1-(4-(6-chlorobenzo[d]thiazol-2-yl)pipérazin-1-yl)éthanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone” is a structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivative . It is a part of the benzothiazol-2-yl (piperazin-1-yl)methanones scaffold, which has been identified as a new anti-mycobacterial chemotype .

Synthesis Analysis

The synthesis of similar compounds involves a multi-step procedure. The structures of these compounds were characterized by IR, 1H NMR, 13C NMR, and mass spectral techniques . The synthesis was carried out under optimized copper catalyst copper (II) sulfate pentahydrate/sodium ascorbate, t-BuOH/water (1:1, v/v) to afford the regioselective 1,4-disubstituted 1,2,3-triazole isomer .

Molecular Structure Analysis

The structure of similar compounds was analyzed based on IR, 1H, 13C NMR, and mass spectral data . The B3LYP level of theory was used to calculate the energy of HOMO, LUMO, and the E gap value, which were used to study the chemical stability, molecular polarizability, and chemical softness or hardness of compound 5e .

Chemical Reactions Analysis

The reactions were greatly accelerated using microwave irradiation . The colorimetric assays established weak COX-1 inhibitory activity (IC 50 = 7.41–11.34 μM) of compounds 8 (a–e) and 9 (a–e) compared to the selective COX-1 inhibitor (indomethacin, IC 50 = 0.04 μM) and the non-selective COX inhibitor (diclofenac, IC 50 = 5.12 μM) .

Physical and Chemical Properties Analysis

The crystal structure of similar compounds demonstrated a conventional chair conformation for the piperazine ring .

Applications De Recherche Scientifique

- Des chercheurs ont synthétisé divers dérivés thiazoliques, y compris ceux contenant la fraction 6-chlorobenzothiazole. Ces composés ont démontré des effets antitumoraux et cytotoxiques puissants sur les lignées cellulaires tumorales humaines . Des recherches plus approfondies sur leurs mécanismes d'action et leurs applications cliniques potentielles sont justifiées.

Activité antitumorale et cytotoxique

Mécanisme D'action

Target of Action

Compounds with similar structures, such as benzothiazole derivatives, have been shown to interact with cyclo-oxygenase (cox) enzymes . These enzymes, specifically COX-1 and COX-2, play crucial roles in the biosynthesis of prostaglandins, which are involved in inflammation and pain .

Mode of Action

This inhibition could potentially lead to anti-inflammatory and analgesic effects .

Biochemical Pathways

The compound likely affects the arachidonic acid pathway, which is responsible for the production of prostaglandins . In this pathway, arachidonic acid is metabolized to prostaglandins and leukotrienes via the cyclo-oxygenase and 5-lipoxygenase pathways, respectively . By inhibiting COX enzymes, the compound could potentially disrupt this pathway and reduce the production of prostaglandins, thereby alleviating inflammation and pain .

Pharmacokinetics

The compound’s drug likeness or “drugability” can be evaluated according to lipinski’s rule of five (ro5) . This rule is a guideline for the oral bioavailability of drugs and considers factors such as molecular weight, the number of hydrogen bond donors and acceptors, and lipophilicity .

Result of Action

Based on the potential inhibition of cox enzymes and the subsequent reduction in prostaglandin production, it can be inferred that the compound may have anti-inflammatory and analgesic effects .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

These effects are believed to be mediated chiefly through inhibition of the biosynthesis of prostaglandins , which are derived from arachidonic acid and play key roles in inflammation and pain .

Cellular Effects

Benzothiazole derivatives have been associated with significant anti-inflammatory and analgesic activities . These effects could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Prostaglandins are derived from arachidonic acid, which originates from cell membrane phospholipids through the action of phospholipase A2 .

Temporal Effects in Laboratory Settings

Similar compounds have been evaluated for their anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities by known experimental models .

Dosage Effects in Animal Models

Similar compounds have been evaluated for their anti-inflammatory and analgesic activities .

Transport and Distribution

Similar compounds have been evaluated for their anti-inflammatory and analgesic activities .

Subcellular Localization

Similar compounds have been evaluated for their anti-inflammatory and analgesic activities .

Propriétés

IUPAC Name |

1-[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClN3OS/c1-9(18)16-4-6-17(7-5-16)13-15-11-3-2-10(14)8-12(11)19-13/h2-3,8H,4-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPOAUYITWSGNTD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.79 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazine](/img/structure/B2362630.png)

![2-[4-(6-Pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2362632.png)

![2-(4-Methylpiperazine-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-3-carboxylic acid](/img/no-structure.png)

![(6-Methyl-imidazo[1,2-a]pyridin-2-yl)-acetic acid](/img/structure/B2362642.png)

![2,4-dimethyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1,3-oxazole-5-carboxamide](/img/structure/B2362647.png)

![N-(2-fluorophenyl)-5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2362650.png)